N-(pentan-2-yl)-2-phenoxyacetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-pentan-2-yl-2-phenoxyacetamide |
InChI |
InChI=1S/C13H19NO2/c1-3-7-11(2)14-13(15)10-16-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,14,15) |
InChI Key |
ADJRZWSPFYESOJ-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)COC1=CC=CC=C1 |
Canonical SMILES |
CCCC(C)NC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Development for N Pentan 2 Yl 2 Phenoxyacetamide and Its Analogs
Conventional Synthetic Routes to N-(pentan-2-yl)-2-phenoxyacetamide
Conventional synthetic strategies for this compound typically involve the formation of the amide and ether bonds in separate steps. These methods are well-established in organic chemistry and can be adapted for the synthesis of a wide range of related analogs.
Amidation Reactions for Acetamide (B32628) Formation
The formation of the acetamide linkage is a key step in the synthesis of this compound. This is typically achieved through the reaction of a carboxylic acid derivative with an amine. A common and efficient method involves the use of an activated carboxylic acid, such as an acyl chloride, which readily reacts with the amine.
The synthesis of the target molecule can be accomplished by reacting pentan-2-amine with 2-phenoxyacetyl chloride. The 2-phenoxyacetyl chloride can be prepared from 2-phenoxyacetic acid by treating it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of the acyl chloride with pentan-2-amine, usually in the presence of a base to neutralize the HCl byproduct, yields this compound.
Alternatively, direct amidation of 2-phenoxyacetic acid with pentan-2-amine can be achieved using coupling agents. A variety of modern coupling reagents have been developed to facilitate this transformation under mild conditions, minimizing side reactions and often proceeding without the need for racemization-free methods for chiral precursors. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
Boron-based reagents have also emerged as effective promoters for direct amidation. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be a highly effective reagent for the direct amidation of a variety of carboxylic acids and amines. researchgate.net This method is operationally simple and can be carried out with equimolar quantities of the acid and amine. researchgate.net
Etherification Strategies for Phenoxy Moiety Integration
The phenoxy moiety of this compound is typically introduced through a nucleophilic substitution reaction, with the Williamson ether synthesis being the most classical and widely used method. This reaction involves the reaction of a phenoxide ion with an alkyl halide.
In the context of synthesizing the precursor 2-phenoxyacetic acid, the Williamson ether synthesis would involve the reaction of phenol (B47542) with a 2-haloacetic acid, such as chloroacetic acid, in the presence of a base. The base, typically sodium hydroxide (B78521) or potassium hydroxide, deprotonates the phenol to form the more nucleophilic phenoxide ion, which then displaces the halide from the haloacetic acid.
The reaction conditions for the Williamson ether synthesis can be optimized to improve yields and minimize side reactions. Factors such as the choice of solvent, temperature, and the nature of the base and leaving group can all influence the outcome of the reaction.
Optimization of Reaction Conditions and Yields for Research Scale Synthesis
The optimization of reaction conditions is a critical aspect of developing a robust and efficient synthesis for this compound, particularly for research-scale production where high purity and reasonable yields are paramount. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.
For the amidation step, the choice of coupling agent and base can significantly impact the yield and purity of the final product. A screening of different coupling agents and bases is often necessary to identify the optimal combination for a specific substrate pair. The table below illustrates a hypothetical optimization of the amidation reaction between 2-phenoxyacetic acid and pentan-2-amine using different coupling agents.
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | DCC | - | DCM | 25 | 12 | 65 |
| 2 | EDC/HOBt | DIPEA | DMF | 25 | 12 | 85 |
| 3 | HATU | DIPEA | DMF | 25 | 8 | 92 |
| 4 | B(OCH₂CF₃)₃ | - | MeCN | 80 | 5 | 88 |
This table is illustrative and based on typical outcomes for amidation reactions. DCC: N,N'-dicyclohexylcarbodiimide; EDC: N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride; HOBt: 1-hydroxybenzotriazole; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: N,N-diisopropylethylamine; DCM: Dichloromethane (B109758); DMF: N,N-dimethylformamide; MeCN: Acetonitrile.
Similarly, for the Williamson ether synthesis of the 2-phenoxyacetic acid precursor, optimization of the base, solvent, and temperature can lead to improved yields.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of 2-phenoxyacetic acid (%) |
|---|---|---|---|---|---|
| 1 | NaOH | Water | 100 | 4 | 70 |
| 2 | K₂CO₃ | Acetone | 60 | 8 | 85 |
| 3 | NaH | THF | 65 | 6 | 90 |
This table is illustrative and based on typical outcomes for Williamson ether synthesis. THF: Tetrahydrofuran.
Stereoselective Synthesis of this compound
The pentan-2-yl group in this compound contains a stereocenter, meaning the compound can exist as two enantiomers, (R)-N-(pentan-2-yl)-2-phenoxyacetamide and (S)-N-(pentan-2-yl)-2-phenoxyacetamide. For many applications, particularly in pharmacology, it is often necessary to synthesize a single enantiomer. This requires the use of stereoselective synthetic methods.
Enantioselective Approaches for the Pentan-2-yl Stereocenter
The key to the enantioselective synthesis of this compound is the preparation of enantiomerically pure pentan-2-amine. Several methods have been developed for the asymmetric synthesis of chiral amines.
One common approach is the resolution of a racemic mixture of pentan-2-amine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral carboxylic acid. The diastereomers, having different physical properties, can then be separated by fractional crystallization.
More modern and efficient methods for obtaining enantiomerically pure amines involve asymmetric synthesis. Catalytic asymmetric hydrogenation of imines is a powerful technique. For example, the imine derived from 2-pentanone can be hydrogenated using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, to produce pentan-2-amine with high enantiomeric excess (ee).
Another powerful method is the asymmetric reductive amination of 2-pentanone. This one-pot reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a chiral catalyst and a reducing agent to form the chiral amine directly. Recent advances have focused on the development of highly efficient and selective catalysts for this transformation. researchgate.net
The table below provides a comparative overview of different enantioselective methods for the synthesis of chiral secondary amines, which could be applicable to the synthesis of pentan-2-amine.
| Method | Catalyst/Reagent | Substrate | Enantiomeric Excess (ee) (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | N-aryl imine | up to 99 |
| Asymmetric Reductive Amination | Ir-complex / Chiral Phosphoramidite Ligand | Ketone + Secondary Amine | up to 98 |
| Biocatalytic Transamination | Transaminase Enzyme | 2-Pentanone | >99 |
This table presents representative data from the literature on enantioselective amine synthesis and is intended to be illustrative. COD: 1,5-Cyclooctadiene.
Diastereoselective Synthesis of this compound Precursors
When a chiral starting material is used, it is possible to influence the stereochemical outcome of subsequent reactions, leading to the formation of one diastereomer in excess over the other. In the synthesis of this compound, if a chiral derivative of 2-phenoxyacetic acid were to be used, the amidation reaction with a racemic or enantiomerically enriched pentan-2-amine would be a diastereoselective process.
For instance, if a chiral auxiliary is attached to the 2-phenoxyacetic acid, the subsequent amidation with racemic pentan-2-amine could proceed with a preference for one of the two diastereomeric products. This approach, known as auxiliary-controlled diastereoselection, can be a powerful tool for controlling stereochemistry. After the reaction, the chiral auxiliary can be removed to yield the enantiomerically enriched product.
Alternatively, if an enantiomerically pure sample of pentan-2-amine is used, the acylation with 2-phenoxyacetyl chloride will produce a single enantiomer of the final product. While this is not a diastereoselective reaction in the traditional sense of creating a new stereocenter, the use of a chiral, enantiopure starting material is a fundamental strategy in stereoselective synthesis to ensure the stereochemical integrity of the final product. The development of racemization-free coupling reagents is important in this context to prevent the loss of enantiomeric purity during the amidation step. rsc.org
Resolution Techniques for Enantiopure this compound for Academic Studies
The biological activities of chiral molecules are often enantiomer-dependent. Consequently, the resolution of racemic mixtures to obtain enantiopure compounds is of paramount importance for academic studies investigating the specific properties of each enantiomer of this compound. Common resolution strategies applicable to this compound include diastereomeric crystallization and enzymatic resolution.
Diastereomeric Crystallization: This classical resolution technique involves the reaction of the racemic this compound, which is a chiral amine derivative, with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orgresearchgate.net These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. After separation, the chiral auxiliary is removed to yield the desired enantiomer. The choice of the chiral resolving agent and the solvent system is crucial for achieving efficient separation and high enantiomeric excess. researchgate.net
Interactive Data Table: Chiral Resolving Agents for Diastereomeric Crystallization of Amines
| Chiral Resolving Agent | Class | Typical Application |
| (R)-(-)-Mandelic Acid | Chiral Carboxylic Acid | Resolution of primary and secondary amines |
| (S)-(+)-Mandelic Acid | Chiral Carboxylic Acid | Resolution of primary and secondary amines |
| (+)-Tartaric Acid | Chiral Carboxylic Acid | Resolution of various amines |
| (-)-Tartaric Acid | Chiral Carboxylic Acid | Resolution of various amines |
| (1R)-(-)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Resolution of amines and other basic compounds |
| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Resolution of amines and other basic compounds |
Enzymatic Resolution: Biocatalytic methods offer a highly selective and environmentally benign alternative for obtaining enantiopure this compound. acs.orgresearchgate.net Lipases are commonly employed enzymes for the kinetic resolution of racemic amines and their derivatives. acs.org In a typical enzymatic resolution, one enantiomer of the racemic substrate is selectively acylated or deacylated by the enzyme, leading to a mixture of the unreacted enantiomer and the transformed enantiomer, which can then be separated. The choice of enzyme, solvent, and acylating agent significantly influences the enantioselectivity and reaction rate. acs.org
Preparative Chiral High-Performance Liquid Chromatography (HPLC): For small-scale academic studies requiring high-purity enantiomers, preparative chiral HPLC is a powerful separation technique. nih.govphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. hplc.eunih.gov Polysaccharide-based CSPs are widely used due to their broad applicability. nih.gov While effective, the scalability of preparative HPLC can be a limitation for larger quantities. nih.govchiraltech.com
Novel Synthetic Strategies and Green Chemistry Principles
Recent research has focused on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of this compound, moving away from traditional batch processes that often utilize hazardous reagents and solvents.
Catalytic methods for amide bond formation are highly desirable as they can reduce the amount of waste generated compared to stoichiometric coupling reagents. catalyticamidation.info Various catalytic systems have been developed for the direct amidation of carboxylic acids with amines. For the synthesis of this compound, this would involve the direct coupling of phenoxyacetic acid and pentan-2-amine.
One approach involves the use of boronic acid catalysts, which activate the carboxylic acid towards nucleophilic attack by the amine. catalyticamidation.info Another strategy employs transition metal catalysts, such as those based on copper, for the oxidative amidation of aldehydes with amine salts. organic-chemistry.org While not a direct route from the carboxylic acid, this method highlights the potential of metal catalysis in forming the amide bond. Furthermore, biocatalytic approaches using enzymes like lipases can also be considered a form of catalytic synthesis. nih.gov
Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as improved reaction control, enhanced safety, and easier scalability. rsc.orgthieme-connect.de The continuous synthesis of this compound can be achieved by pumping solutions of the starting materials, phenoxyacetic acid and pentan-2-amine, through a heated reactor coil. nih.govacs.org The use of packed-bed reactors containing immobilized reagents or catalysts can further enhance the efficiency and sustainability of the process. thieme-connect.de A typical flow chemistry setup for amide synthesis would involve separate pumps for the carboxylic acid and amine solutions, a mixing unit, a heated reactor coil, and a back-pressure regulator to control the reaction conditions. nih.govacs.org
Interactive Data Table: Comparison of Batch vs. Flow Synthesis for Amide Formation
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Challenging | Straightforward |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient |
| Safety | Risk of runaway reactions | Inherently safer due to small reaction volume |
| Process Control | Limited | Precise control over temperature, pressure, and residence time |
| Automation | Difficult | Easily automated |
The principles of green chemistry encourage the use of sustainable reagents and solvents to minimize the environmental impact of chemical processes. ijcps.org In the context of this compound synthesis, this involves replacing hazardous solvents and stoichiometric coupling agents with greener alternatives.
Several solvent selection guides have been developed to aid chemists in choosing more environmentally friendly solvents. whiterose.ac.uk Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ionic liquids are considered greener alternatives to traditional solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF). gaspublishers.comresearchgate.net The use of water as a solvent for amide bond formation is also an area of active research. Furthermore, replacing traditional coupling agents with recyclable alternatives or employing catalytic methods aligns with the principles of green chemistry. researchgate.net
Interactive Data Table: Green Solvents for Organic Synthesis
| Solvent | Source | Key Properties |
| Water | Abundant natural resource | Non-toxic, non-flammable, high polarity |
| Ethanol | Biomass fermentation | Biodegradable, low toxicity |
| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | Higher boiling point and lower miscibility with water than THF |
| Cyclopentyl methyl ether (CPME) | Petrochemical | High boiling point, low peroxide formation, hydrophobic |
| Ionic Liquids | Synthetic | Low vapor pressure, tunable properties, potential for recyclability |
Precursor and Intermediate Synthesis for this compound Derivatization
The generation of analogs of this compound is crucial for structure-activity relationship (SAR) studies. This requires the synthesis of a variety of precursors and intermediates, particularly substituted phenoxyacetic acids.
Substituted phenoxyacetic acids are key building blocks for creating a library of this compound analogs with diverse functionalities on the phenyl ring. The most common method for their synthesis is the Williamson ether synthesis, which involves the reaction of a substituted phenol with a haloacetic acid or its ester in the presence of a base. google.comgoogle.comchemicalbook.com The choice of base, solvent, and reaction conditions can be optimized to achieve high yields for a wide range of substituted phenols. researchgate.net
Interactive Data Table: Synthesis of Substituted Phenoxyacetic Acids
| Substituted Phenol | Reagent | Base | Solvent | Yield (%) |
| 4-Chlorophenol | Chloroacetic acid | NaOH | Water | >95 |
| p-Cresol | Chloroacetic acid | NaOH | Water/Ethanol | 75 |
| 2-Methoxyphenol | Ethyl bromoacetate | K₂CO₃ | Acetone | High |
| 4-Nitrophenol | Sodium chloroacetate | NaOH | Water | High |
Preparation of Functionalized Pentan-2-amine Derivatives for Research
The versatility of the pentan-2-amine scaffold is crucial for generating a diverse library of this compound analogs. The preparation of functionalized pentan-2-amine derivatives can be achieved through several synthetic routes, with reductive amination being a prominent and highly adaptable method.
Reductive Amination: This powerful technique allows for the introduction of various substituents onto the pentan-2-amine backbone. The general process involves the reaction of a ketone, such as pentan-2-one, with an amine in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com This one-pot reaction is efficient and avoids the common issue of multiple alkylations that can occur with direct alkylation methods. masterorganicchemistry.com
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they can selectively reduce the intermediate imine in the presence of the starting ketone. masterorganicchemistry.com The choice of the amine partner in the reductive amination of pentan-2-one dictates the nature of the resulting functionalized pentan-2-amine derivative.
Table 1: Examples of Functionalized Pentan-2-amine Derivatives via Reductive Amination of Pentan-2-one
| Amine Reactant | Reducing Agent | Product |
|---|---|---|
| Ammonia | NaBH3CN / H2, Pd/C | pentan-2-amine |
| Methylamine | NaBH(OAc)3 | N-methylpentan-2-amine |
| Benzylamine | NaBH3CN | N-benzylpentan-2-amine |
Chiral Resolution: Pentan-2-amine is a chiral molecule, and the stereochemistry at the second carbon can significantly influence the biological activity of its derivatives. Therefore, the preparation of enantiomerically pure forms of functionalized pentan-2-amine is often necessary. The most common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org
Chiral acids, such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid, are frequently used to resolve racemic bases like pentan-2-amine. libretexts.org The process involves reacting the racemic amine with the chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.
Table 2: Chiral Resolving Agents for Pentan-2-amine
| Resolving Agent | Principle of Separation |
|---|---|
| (+)-Tartaric Acid | Formation of diastereomeric salts with differing solubilities. |
| (-)-Mandelic Acid | Formation of diastereomeric salts enabling separation by crystallization. |
Access to Key Scaffolds for this compound Analog Library Generation
The generation of an analog library of this compound is essential for structure-activity relationship (SAR) studies. This is typically achieved through combinatorial chemistry techniques, such as parallel synthesis and solid-phase synthesis, which allow for the rapid creation of a large number of diverse compounds.
General Amide Bond Formation: The core reaction for synthesizing the target compounds and their analogs is the formation of an amide bond between a phenoxyacetic acid derivative and an amine. A common and efficient method is the acylation of the amine with an activated form of phenoxyacetic acid, such as phenoxyacetyl chloride. This reaction is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.gov
Parallel Synthesis: This technique enables the simultaneous synthesis of multiple compounds in an array format, for instance, in 96-well plates. nih.gov For the generation of a phenoxyacetamide library, a common phenoxyacetyl chloride can be reacted with a diverse set of functionalized pentan-2-amine derivatives prepared as described in the previous section. This approach allows for the systematic variation of the amine portion of the molecule while keeping the phenoxyacetamide core constant.
Solid-Phase Synthesis: Solid-phase synthesis offers a powerful method for the construction of compound libraries, as it simplifies the purification process. google.com In the context of this compound analogs, a pentan-2-amine derivative can be attached to a solid support (resin). Subsequently, the resin-bound amine can be acylated with various substituted phenoxyacetic acids. After the reaction is complete, the desired products are cleaved from the resin. This "split-mix" approach allows for the generation of a vast number of compounds with variations in both the amine and the phenoxyacetic acid moieties. luxembourg-bio.com
The synthesis of an N-acylated polyamine (NAPA) library on a solid support has been reported, demonstrating the feasibility of creating libraries of N-acyl amines. nih.gov This methodology can be adapted for the synthesis of a phenoxyacetamide library.
Table 3: Strategies for Analog Library Generation
| Synthesis Strategy | Description | Key Advantages |
|---|---|---|
| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | Rapid generation of a focused library with systematic structural variations. |
By employing these synthetic methodologies, researchers can efficiently prepare a wide range of functionalized pentan-2-amine precursors and subsequently utilize them in parallel or solid-phase synthesis to generate extensive libraries of this compound analogs for further investigation.
Structure Activity Relationship Sar and Molecular Design Strategies for N Pentan 2 Yl 2 Phenoxyacetamide Derivatives
Systematic Modification of the Phenoxy Ring System
The phenoxy ring of N-(pentan-2-yl)-2-phenoxyacetamide serves as a critical pharmacophoric element, and its substitution pattern profoundly influences the biological activity of the molecule. Understanding the impact of various substituents is key to designing more potent and selective analogues.
Positional and Electronic Effects of Substituents on Biological Interactions
The introduction of substituents onto the phenoxy ring can dramatically alter the compound's electronic distribution and steric profile, thereby affecting its interaction with biological targets. Research into related phenoxyacetamide scaffolds has shown that both the nature and position of the substituent are crucial. For instance, electron-withdrawing groups, such as halogens or nitro groups, can modulate the acidity of the phenoxy ether oxygen and influence hydrogen bonding capabilities. Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, can enhance hydrophobic interactions within a receptor's binding pocket.
While specific data on this compound is limited in publicly available literature, general principles of SAR suggest that para-substitution is often favored as it minimizes steric hindrance and allows for directional interactions within a binding site. Ortho-substitution may lead to conformational changes due to steric clash with the acetamide (B32628) linkage, which could be either beneficial or detrimental to activity. Meta-substitution offers another vector for exploring the chemical space of the binding pocket.
Table 1: Hypothetical Impact of Phenoxy Ring Substituents on Biological Activity
| Position | Substituent Type | Predicted Effect on Activity | Rationale |
| Para | Electron-withdrawing (e.g., -Cl, -NO₂) | Potentially Increased | May enhance hydrogen bond acidity of the ether oxygen or engage in specific polar interactions. |
| Para | Electron-donating (e.g., -OCH₃, -CH₃) | Potentially Increased | Could improve hydrophobic interactions and van der Waals forces within the binding pocket. |
| Ortho | Bulky Substituent (e.g., -t-butyl) | Potentially Decreased | Likely to cause steric hindrance, preventing optimal binding orientation. |
| Meta | Small Polar Group (e.g., -OH) | Variable | Could introduce a new hydrogen bonding interaction, but the effect is highly dependent on the receptor topology. |
Bioisosteric Replacements in the Phenoxy Moiety and their Impact on SAR
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize physicochemical and pharmacological properties. In the context of this compound, replacing the phenoxy ring with other aromatic or heteroaromatic systems can lead to analogues with improved potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comchem-space.comnih.govdrughunter.com
Common bioisosteres for a phenyl ring include pyridyl, thienyl, and pyrazolyl rings. The introduction of a nitrogen atom in a pyridyl ring, for example, can introduce a hydrogen bond acceptor and alter the molecule's polarity and solubility. A thiophene (B33073) ring, being smaller and having different electronic properties, can probe different regions of the binding pocket. The success of such a replacement is highly dependent on the specific interactions the phenoxy ring makes with its target. nih.gov
Table 2: Potential Bioisosteric Replacements for the Phenoxy Ring
| Original Moiety | Bioisosteric Replacement | Potential Advantages |
| Phenyl | Pyridyl | Introduction of hydrogen bond acceptor, altered polarity and solubility. |
| Phenyl | Thienyl | Altered size and electronic profile, potential for new interactions. |
| Phenyl | Naphthyl | Increased surface area for enhanced hydrophobic interactions. |
| Phenyl | Cyclohexyl | Removal of aromaticity, introduction of conformational flexibility. |
Influence of Substituents on Receptor Binding Affinity and Functional Activity
The ultimate goal of modifying the phenoxy ring is to enhance receptor binding affinity and modulate functional activity. Substituents can influence these parameters through a variety of mechanisms. A substituent might directly interact with amino acid residues in the binding pocket, forming hydrogen bonds, ionic bonds, or hydrophobic interactions. For instance, a hydroxyl group could act as a hydrogen bond donor or acceptor, significantly increasing binding affinity if a complementary residue is present.
Exploration of the N-(pentan-2-yl) Substituent
The N-(pentan-2-yl) group is another key determinant of the pharmacological profile of the parent compound, influencing its lipophilicity, metabolic stability, and stereochemical interactions with its biological target.
Variations in Alkyl Chain Length and Branching for SAR Exploration
Systematic variation of the N-alkyl substituent provides valuable insights into the steric and hydrophobic requirements of the binding site. Increasing or decreasing the alkyl chain length can impact the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. rsc.orgrsc.org
Studies on related N-alkyl amides have shown that there is often an optimal chain length for activity. nih.gov Chains that are too short may not sufficiently occupy a hydrophobic pocket, while chains that are too long may introduce steric clashes or lead to excessive lipophilicity and poor solubility. Branching of the alkyl chain, as seen in the pentan-2-yl group, can also have a significant effect. A branched chain can provide a better fit into a specific pocket compared to a linear chain of the same carbon number, potentially increasing selectivity for a particular receptor subtype.
Table 3: Hypothetical SAR of N-Alkyl Chain Variations
| N-Alkyl Substituent | Chain Length | Branching | Predicted Impact on Activity |
| N-propyl | Shorter | Linear | Likely decreased activity due to suboptimal hydrophobic interactions. |
| N-pentyl | Same | Linear | Activity may be similar or slightly different, depending on the shape of the binding pocket. |
| N-hexyl | Longer | Linear | Activity could increase if the pocket can accommodate the longer chain, or decrease due to steric hindrance. |
| N-iso-pentyl | Same | Branched | Activity may change based on the specific shape of the binding pocket and its tolerance for branching at different positions. |
Stereochemical Influences of the Pentan-2-yl Group on Molecular Recognition
The pentan-2-yl group contains a chiral center, meaning that this compound can exist as two enantiomers: (R)-N-(pentan-2-yl)-2-phenoxyacetamide and (S)-N-(pentan-2-yl)-2-phenoxyacetamide. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov
This difference arises from the three-dimensional nature of biological receptors, which are themselves chiral. One enantiomer may fit into the binding site more effectively than the other, leading to a stronger interaction and higher potency. The "inactive" enantiomer may have significantly lower affinity or may even interact with a different target, potentially leading to off-target effects.
Therefore, the stereoselective synthesis and evaluation of the individual enantiomers of this compound and its derivatives are crucial for a complete understanding of its SAR. The determination of the absolute stereochemistry of the more active enantiomer can provide valuable information about the optimal three-dimensional arrangement of the pharmacophore and guide the design of more potent and selective analogues.
Incorporation of Constrained or Cyclic Alkyl Analogues in Structure-Activity Studies
In SAR studies of N-alkyl amide compounds, replacing linear alkyl chains, such as the pentan-2-yl group in the parent molecule, with constrained or cyclic analogues is a common strategy to probe the conformational requirements of the target binding site. This approach serves to reduce the number of available low-energy conformations, which can lead to a more favorable binding entropy and potentially increased potency and selectivity.
The rationale for incorporating these analogues is multifaceted:
Conformational Restriction: A flexible alkyl chain can adopt numerous conformations, only one of which may be optimal for binding. By restricting this flexibility with a cyclic structure (e.g., cyclopentyl, cyclohexyl, piperidinyl), the molecule is "pre-organized" into a more rigid conformation that may better fit the target's binding pocket.
Improved Metabolic Stability: Linear alkyl chains can be susceptible to metabolic oxidation. Cyclic systems often exhibit enhanced stability against cytochrome P450 enzymes.
Probing Spatial Requirements: The size and shape of the cyclic moiety provide valuable information about the dimensions of the hydrophobic pocket in the biological target.
Research on related N-substituted acetamide series has demonstrated the impact of such modifications. For instance, in studies of some biologically active acetamides, the transition from a linear alkyl group to a cyclic one has been shown to significantly alter activity. A piperidine (B6355638) ring, for example, was found to be a suitable replacement for a phenyl ring in certain bradykinin (B550075) B1 antagonists, leading to improved affinity. nih.gov Similarly, SAR studies on a series of sodium channel blockers revealed that the lipophilicity and structure of the amine portion, which includes the N-alkyl group, are critical for inhibitory potency. nih.gov
| Compound Analogue | N-Alkyl Substituent (R) | Rationale for Inclusion in SAR Study | Hypothesized Impact on Activity |
|---|---|---|---|
| 1 | pentan-2-yl (Parent) | Baseline compound with flexible alkyl chain. | Reference Activity |
| 2 | cyclopentyl | Introduces conformational rigidity; slightly smaller profile than cyclohexyl. | Increased potency if a compact, rigid conformation is preferred. |
| 3 | cyclohexyl | Provides significant conformational restriction and increased lipophilicity. | Enhanced activity if the binding pocket accommodates a larger hydrophobic group. |
| 4 | piperidin-4-yl | Introduces a basic nitrogen atom, potentially forming new ionic or hydrogen bond interactions. | May increase potency and alter solubility/pharmacokinetic profile. |
| 5 | adamantan-1-yl | Maximizes rigidity and lipophilicity with a bulky, cage-like structure. | Probes the upper size limit of the hydrophobic pocket. |
The data in this table is illustrative, based on common medicinal chemistry strategies for exploring SAR by modifying N-alkyl substituents in amide-containing scaffolds.
Modifications at the Acetamide Linker
Alterations of the Amide Bond (e.g., Isosteric Amide Mimics)
The amide bond, while crucial for structural integrity and interaction with biological targets, is often susceptible to enzymatic hydrolysis, limiting the in vivo stability of a compound. A key strategy in lead optimization is the replacement of the amide moiety with bioisosteres—functional groups that mimic the steric and electronic properties of the amide while offering improved metabolic resistance. nih.govdrughunter.com
Common amide isosteres include:
1,2,3-Triazoles: These five-membered heterocyclic rings are excellent mimics of the trans-amide bond geometry. nih.gov They are chemically robust and can be synthesized efficiently via "click chemistry." The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, similar to the amide carbonyl oxygen. cambridgemedchemconsulting.com
Oxadiazoles (1,2,4- and 1,3,4-isomers): Oxadiazoles are also effective amide isosteres that have been used to enhance metabolic stability. nih.govcambridgemedchemconsulting.com They maintain the planar structure and hydrogen bond accepting potential of the parent amide.
Trifluoroethylamine: This motif replaces the carbonyl group with a CF₃-substituted carbon. The highly electronegative trifluoromethyl group mimics the electronic character of the carbonyl and reduces the basicity of the adjacent amine, while being resistant to hydrolysis. drughunter.comhyphadiscovery.com
The choice of isostere depends on the specific requirements of the biological target, as each mimic possesses a unique profile of hydrogen bonding capability, dipole moment, and geometry. cambridgemedchemconsulting.com
| Linker Type | Structure Snippet | Key Properties | Potential Advantage |
|---|---|---|---|
| Amide (Parent) | -C(=O)NH- | Planar; H-bond donor (N-H) and acceptor (C=O). | Strong target interactions. |
| 1,2,3-Triazole | (as a linker) | Planar, aromatic; H-bond acceptors (N atoms); stable. | Resistant to hydrolysis. nih.gov |
| 1,2,4-Oxadiazole | (as a linker) | Planar, aromatic; H-bond acceptors (N and O atoms). | Improved metabolic stability. nih.gov |
| Trifluoroethylamine | -CF₂NH- | Non-planar; H-bond donor (N-H); reduced basicity. | Blocks enzymatic cleavage. hyphadiscovery.com |
This table presents common bioisosteric replacements for the amide bond and their general properties relevant to drug design.
Impact of Linker Spacing and Rigidity on Biological Interactions
The length and flexibility of the acetamide linker dictate the spatial orientation between the phenoxy ring and the N-pentyl group. Altering these properties can fine-tune the molecule's fit within the target's binding site. Strategies to modify the linker include:
Homologation: Inserting or removing methylene (B1212753) (-CH₂-) units to lengthen or shorten the linker. This directly impacts the distance between the terminal functional groups.
Introducing Rigidity: Incorporating double bonds (e.g., creating an acrylamide) or small rings (e.g., cyclopropane) into the linker restricts its conformational freedom. This can lock the molecule into a bioactive conformation but runs the risk of introducing a geometry that is incompatible with the target.
Studies on various molecular scaffolds, including antibody-drug conjugates, have shown that linker chemistry is critical for stability and efficacy. nih.govnih.gov Even minor modifications to linker length or rigidity can dramatically alter biological activity by changing how the key recognition elements of the molecule are presented to the target. researchgate.net
Conformational Analysis of Acetamide Linker Modifications
The biological activity of phenoxyacetamide derivatives is intrinsically linked to their three-dimensional shape. Conformational analysis aims to understand the preferred spatial arrangements of the molecule, particularly around the acetamide linker. The amide bond itself typically exists in a planar conformation, with the trans isomer being significantly more stable than the cis form.
Key rotational bonds that define the linker's conformation are the C-C and C-N bonds adjacent to the carbonyl group. Computational methods (such as DFT calculations) and experimental techniques (like NMR spectroscopy) are used to determine the rotational energy barriers and identify the most stable conformers. nih.gov For instance, analysis of related N,N-diethyl-2-[phenylthio]acetamides revealed the existence of two stable conformation pairs, gauche and cis, with their relative populations being influenced by solvent polarity. nih.gov Modifications, such as introducing bulky substituents or rigidifying elements, can alter these conformational preferences, thereby influencing how the molecule interacts with its biological target.
Rational Design Principles and Lead Optimization Efforts
Rational drug design and lead optimization are iterative processes that use structural and activity data to guide the synthesis of more effective and drug-like molecules. danaher.comcriver.combiobide.com This process aims to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. patsnap.com
Pharmacophore Hypothesis Generation for this compound Scaffolds
A pharmacophore model is a three-dimensional abstract representation of the key molecular features essential for biological activity. fiveable.mepatsnap.com When the structure of the biological target is unknown, a ligand-based pharmacophore model can be generated by analyzing a set of active analogue molecules. mdpi.comslideshare.net
For the this compound scaffold, a hypothetical pharmacophore model would likely include the following features:
One Aromatic Ring (AR): Representing the phenoxy group, which likely engages in hydrophobic or π-stacking interactions.
One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide group.
One Hydrogen Bond Donor (HBD): The N-H group of the secondary amide.
One Hydrophobic Group (HY): The pentan-2-yl substituent, which likely occupies a hydrophobic pocket.
The model would define the precise spatial arrangement and distances between these features. This 3D hypothesis serves as a template for designing new molecules with potentially higher activity and for virtually screening compound libraries to identify novel, structurally diverse hits that match the pharmacophore. fiveable.me The ultimate goal is to identify molecules that possess the ideal combination of electronic and steric features for optimal interaction with the target.
Fragment-Based Drug Discovery (FBDD) Approaches Applied to this compound
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. frontiersin.org This approach utilizes small molecular fragments, typically with a molecular weight of less than 300 Da, to probe the binding sites of biological targets. frontiersin.org The low complexity of these fragments allows for a more efficient exploration of chemical space and often leads to higher-quality interactions with the target protein. prestwickchemical.com
In the context of this compound, an FBDD campaign would commence with the deconstruction of the molecule into its fundamental chemical motifs: the phenoxy group, the acetamide linker, and the N-(pentan-2-yl) group. A library of fragments that are structurally related to these core components would then be screened against the target of interest. High-sensitivity biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) are employed to detect the weak binding of these fragments. frontiersin.orgprestwickchemical.com
Once fragment hits are identified, the subsequent step involves their optimization into more potent lead compounds. This can be achieved through three primary strategies:
Fragment Growing: This involves extending the fragment hit by adding new functional groups to occupy adjacent pockets in the binding site, thereby increasing affinity and potency.
Fragment Linking: If two or more fragments are found to bind to distinct but nearby sites, they can be chemically linked to create a larger, more potent molecule.
Fragment Merging: In cases where different fragment hits share a common overlapping region, a new compound can be designed that incorporates the key features of each.
A hypothetical fragment screening campaign for a target of this compound might yield results as illustrated in the following table:
| Fragment ID | Fragment Structure | Screening Method | Binding Affinity (KD) | Ligand Efficiency (LE) |
| F-01 | Phenol (B47542) | NMR | 500 µM | 0.35 |
| F-02 | Acetamide | SPR | >1 mM | - |
| F-03 | 2-aminopentane | X-ray Crystallography | 800 µM | 0.31 |
| F-04 | Anisole | NMR | 300 µM | 0.38 |
Ligand Efficiency (LE) is a key metric in FBDD, relating the binding affinity of a fragment to its size (number of heavy atoms). A higher LE indicates a more efficient binding interaction.
Multi-parameter Optimization in this compound Analog Series
The development of a successful drug candidate requires the simultaneous optimization of multiple properties, a process known as Multi-Parameter Optimization (MPO). international-pharma.comoptibrium.com It is not sufficient for a compound to have high potency; it must also possess favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and a clean safety profile. international-pharma.comnih.gov
For an analog series of this compound, an MPO strategy would involve the systematic modification of the core scaffold and the evaluation of the resulting compounds against a panel of assays. Key properties to consider in the MPO process include:
Potency: The biological activity against the intended target.
Selectivity: The activity against off-target proteins to minimize side effects.
Solubility: Adequate solubility is crucial for absorption and formulation.
Metabolic Stability: Resistance to degradation by metabolic enzymes to ensure a suitable duration of action.
Permeability: The ability to cross biological membranes to reach the target site.
Toxicity: The absence of adverse effects on cells and organisms.
The following table provides a hypothetical example of a multi-parameter optimization campaign for a series of this compound analogs, where modifications are made to the phenoxy and pentyl moieties.
| Compound ID | R1 (Phenoxy sub.) | R2 (N-alkyl group) | Potency (IC50, nM) | Selectivity (Fold vs. Off-target) | Solubility (µg/mL) | Metabolic Stability (t1/2, min) |
| Lead-01 | H | pentan-2-yl | 150 | 10 | 25 | 15 |
| Analog-01 | 4-F | pentan-2-yl | 75 | 25 | 30 | 35 |
| Analog-02 | 4-Cl | pentan-2-yl | 50 | 20 | 15 | 40 |
| Analog-03 | 4-OCH3 | pentan-2-yl | 120 | 15 | 50 | 20 |
| Analog-04 | 4-F | cyclopentyl | 90 | 50 | 45 | 60 |
This data would guide the medicinal chemistry team in selecting the most promising candidates for further development, balancing the often-conflicting requirements of potency, selectivity, and ADMET properties. international-pharma.com
Library Design and High-Throughput Screening Considerations for this compound Derivatives
High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with the desired biological activity. nih.gov The design of the compound library is a critical factor in the success of an HTS campaign. nih.gov For this compound derivatives, a focused library approach is often employed. This involves creating a collection of compounds based on the core scaffold, with systematic variations at specific points of diversity. nih.gov
The design of a focused library for this scaffold would consider the following:
Scaffold Hopping: Introducing alternative core structures that maintain the key pharmacophoric features of the this compound template.
Diversity of Substituents: Incorporating a wide range of chemical functionalities at the phenoxy and N-alkyl positions to explore the structure-activity landscape. This includes varying electronic properties, steric bulk, and hydrogen bonding potential.
Physicochemical Properties: Ensuring that the designed compounds adhere to "drug-like" properties, such as those defined by Lipinski's Rule of Five, to increase the likelihood of favorable pharmacokinetic profiles.
An example of a library design for HTS is outlined below:
| Library Subset | R1 (Phenoxy Substituents) | R2 (N-Alkyl Groups) | Number of Compounds |
| A | Halogens (F, Cl, Br) | Linear and branched alkyls (C3-C6) | 500 |
| B | Alkoxy, Alkylthio (C1-C3) | Cyclic alkyls (C3-C6) | 500 |
| C | Electron-withdrawing groups (CN, NO2) | Substituted alkyls (e.g., hydroxy, amino) | 500 |
| D | Electron-donating groups (NH2, OH) | Heterocyclic fragments | 500 |
Once the library is synthesized, a robust and automated HTS assay is required to screen the compounds. nih.gov The choice of assay will depend on the biological target and could include biochemical assays (e.g., enzyme inhibition) or cell-based assays (e.g., reporter gene activation). nih.gov The data from the HTS campaign will identify "hit" compounds that can then be further validated and optimized in the lead discovery process.
Molecular Mechanisms of Action and Biological Target Interactions of N Pentan 2 Yl 2 Phenoxyacetamide
Investigation of Receptor Binding Profiles and Ligand Affinity
A thorough search of scientific databases and research publications has yielded no specific studies detailing the receptor binding profiles or ligand affinity of N-(pentan-2-yl)-2-phenoxyacetamide.
G-Protein Coupled Receptor (GPCR) Interaction Studies
There is currently no publicly available research that has investigated the interaction of this compound with any G-Protein Coupled Receptors (GPCRs). Consequently, data on binding affinities, dissociation constants (Kd), or efficacy (EC50/IC50) at any GPCR target are not available.
Ligand-Gated Ion Channel Modulation by this compound
Scientific literature lacks any studies on the modulatory effects of this compound on ligand-gated ion channels. Therefore, its potential to act as an agonist, antagonist, or allosteric modulator at these targets is unknown.
Nuclear Receptor Activation/Inhibition Studies
There is no published research examining the effects of this compound on nuclear receptors. Its capacity to activate or inhibit these receptors, which are critical in regulating gene expression, has not been determined.
Enzyme Inhibition or Activation Kinetics and Specificity
Similar to the lack of receptor binding data, there is a notable absence of research into the enzymatic activity of this compound.
Target Identification and Validation in Enzyme Assays
No studies have identified or validated any specific enzyme targets for this compound. As such, there are no data from enzyme assays to report.
Characterization of Reversible and Irreversible Enzyme Inhibition by the Compound
In the absence of identified enzyme targets, there has been no characterization of the kinetics of enzyme inhibition by this compound. Therefore, it is not known whether the compound would act as a reversible or irreversible inhibitor of any enzyme.
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data available for the chemical compound This compound that addresses the detailed molecular and cellular mechanisms outlined in the user's request.
The requested article structure included in-depth analysis of:
Allosteric Modulation of Enzyme Activity
Cellular Signaling Pathway Perturbation Studies
Subcellular Localization and Intracellular Target Engagement
The conducted searches yielded general information on concepts such as allosteric modulation, cellular signaling, and target engagement, as well as research on other compounds containing a phenoxyacetamide core structure. However, none of the results provided specific experimental data or theoretical studies pertaining to this compound itself.
Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy, as the foundational research for this specific compound does not appear to be available in the public domain.
Subcellular Localization and Intracellular Target Engagement
Organelle-Specific Accumulation and Mechanistic Effects
There is no available research data to indicate whether this compound exhibits specific accumulation within any cellular organelles. Studies investigating its potential effects on organelles such as mitochondria, the endoplasmic reticulum, the Golgi apparatus, or lysosomes have not been published in the scientific literature. Consequently, any mechanistic effects arising from interactions with these organelles remain unknown.
Without experimental data, it is not possible to provide a data table summarizing organelle-specific accumulation or to detail any research findings on the mechanistic effects of this compound.
Ligand-Protein Co-crystallization and Structural Biology Insights
A search of structural biology databases reveals no deposited crystal structures of this compound in complex with any protein targets. The process of ligand-protein co-crystallization is a key technique used to understand the precise binding interactions between a molecule and its protein target at an atomic level. This method involves crystallizing the protein while it is bound to the ligand, followed by X-ray diffraction to determine the three-dimensional structure of the complex.
As no such studies have been reported for this compound, there are no structural biology insights available. This lack of data means that information regarding its binding site, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon binding is not available.
A data table detailing crystallographic data, such as PDB ID, resolution, and key binding interactions, cannot be generated due to the absence of any co-crystallization studies for this compound.
Preclinical Pharmacological Investigations of N Pentan 2 Yl 2 Phenoxyacetamide in Relevant Biological Models
In Vitro Efficacy and Potency Assays
In vitro studies are the cornerstone of preclinical evaluation, providing the initial evidence of a compound's biological activity in a non-living system. These assays are crucial for determining potency, selectivity, and the cellular mechanisms through which the compound exerts its effects.
Cell-based assays are critical for understanding how a compound functions within a physiologically relevant cellular environment. For the representative compound, N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide, functional assays were focused on its activity as a potential inhibitor of the BCR-ABL1 kinase, a key driver in chronic myeloid leukemia (CML). nih.govnih.gov
The primary functional assay employed was an anti-proliferative study using the K562 human CML cell line, which endogenously expresses the constitutively active BCR-ABL1 fusion protein. reactionbiology.com The potency of the compound was determined by measuring its ability to inhibit cell growth and viability, typically through an MTT or similar colorimetric assay. The most potent compound in the investigated series, designated Compound 10m , demonstrated a significant anti-tumor effect against these cells. nih.govnih.gov The results indicated that the compound induces apoptosis (programmed cell death), and this effect was found to be synergistic when combined with the allosteric inhibitor asciminib. nih.govnih.gov
While specific reporter gene or calcium flux assays for this compound are not detailed in the available literature, such assays are often used to probe the downstream consequences of inhibiting a specific signaling pathway. For a BCR-ABL1 inhibitor, a reporter gene assay might be configured to measure the activity of a transcription factor known to be regulated by the kinase's downstream signaling.
Table 1: In Vitro Anti-Proliferative Activity of Compound 10m
| Cell Line | Compound | Assay Type | Endpoint | Result |
|---|
Isolated tissue bath studies are a classic pharmacological method used to investigate the effects of compounds on contractile tissues, such as smooth muscle from blood vessels or the intestine. This technique is primarily employed to characterize the interaction of a compound with cell surface receptors that mediate contraction or relaxation.
For an intracellular target like the BCR-ABL1 tyrosine kinase, this methodology is not applicable. The mechanism of action for N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide and its analogs is the inhibition of an internal cellular enzyme, which does not directly influence the function of receptors governing tissue contractility. Therefore, isolated tissue bath studies were not a relevant component of the preclinical investigation for this class of compounds.
To confirm that the anti-proliferative effects observed in cell-based assays are due to the direct inhibition of the intended target, enzyme activity assays are performed. These can be conducted using purified, recombinant enzymes or with lysates from cells that overexpress the target enzyme. nih.gov
For N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide, the target is the BCR-ABL1 kinase. nih.govnih.gov Enzyme activity assays for kinase inhibitors typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide. nih.gov The inhibitory activity of the compound is quantified by its ability to reduce this phosphorylation event. Common methods include ELISA-based assays, which use antibodies to detect the phosphorylated substrate, or fluorescence-based techniques that measure the production of ADP, a byproduct of the kinase reaction. discoverx.combellbrooklabs.comnih.gov
While the specific results from a purified enzyme assay for Compound 10m are not detailed in the referenced abstracts, its potent IC₅₀ value in the K562 cell line strongly implies direct inhibition of BCR-ABL1's enzymatic activity within the cell. nih.govnih.govreactionbiology.com Cellular phosphorylation assays can be performed on lysates from treated cells to directly measure the phosphorylation status of BCR-ABL1 (autophosphorylation) as a readout of intracellular kinase activity. reactionbiology.com
Table 2: Representative Methods for Kinase Enzyme Activity Assays
| Assay Method | Principle | Typical Readout |
|---|---|---|
| ELISA-Based Assay | Uses a specific antibody to detect the phosphorylated substrate. nih.gov | Colorimetric or chemiluminescent signal |
| Fluorescence Polarization | Measures changes in the rotation of a fluorescently labeled substrate upon phosphorylation. | Change in fluorescence polarization |
| ADP Detection Assay | Quantifies the amount of ADP produced during the kinase reaction. discoverx.combellbrooklabs.com | Fluorescent or luminescent signal |
Non-Human In Vivo Efficacy Studies in Disease Models
Following promising in vitro results, in vivo studies in animal models are conducted to determine if the compound's efficacy translates to a living organism. These studies are essential for evaluating the therapeutic potential in a complex biological system that includes metabolism, distribution, and excretion.
Given that the representative phenoxyacetamide derivative is a BCR-ABL1 inhibitor, the relevant in vivo model is a cancer model, specifically one for chronic myeloid leukemia. A standard and widely used model is the subcutaneous xenograft, where human CML cells (like K562) are implanted into immunocompromised mice. nih.govnih.gov
While specific in vivo data for Compound 10m is not available, studies on other potent BCR-ABL1 inhibitors, such as CT-721, provide a clear example of this type of investigation. In a K562 xenograft model, mice bearing established tumors are treated with the compound, and tumor growth is monitored over time compared to a vehicle-treated control group. nih.gov Such studies typically reveal a dose-dependent inhibition of tumor growth, and in some cases, tumor regression at higher doses. nih.gov
Table 3: Illustrative In Vivo Efficacy of a BCR-ABL1 Inhibitor (CT-721) in a K562 Xenograft Model
| Treatment Group | Dosing Schedule | Outcome |
|---|---|---|
| Vehicle Control | Daily | Progressive tumor growth |
| CT-721 (5 mg/kg) | Daily | Tumor growth suppression nih.gov |
| CT-721 (15 mg/kg) | Daily | Significant tumor growth suppression nih.gov |
| CT-721 (45 mg/kg) | Daily | Tumor regression nih.gov |
This table presents data for the illustrative compound CT-721 to demonstrate typical results in a relevant in vivo model.
Pharmacodynamic (PD) studies are conducted to understand the relationship between drug exposure and its pharmacological effect. A key component of these studies is the use of biomarkers to provide evidence that the drug is engaging with its target and modulating the relevant biological pathway in vivo. nih.gov
For BCR-ABL1 inhibitors, the most relevant pharmacodynamic biomarkers are the phosphorylation levels of BCR-ABL1 itself and its direct downstream substrates, such as CrkL (Crk-like protein). nih.gov In animal models, tumor tissues can be collected at various time points after drug administration. The levels of phosphorylated BCR-ABL (p-BCR-ABL) and phosphorylated CrkL (p-CrkL) are then quantified, typically by Western blot or ELISA. nih.gov
Studies with the BCR-ABL inhibitor dasatinib (B193332) have shown that oral administration leads to a time-dependent inhibition of p-BCR-ABL and p-CrkL in K562 tumor xenografts. nih.gov The extent and duration of this inhibition can be correlated with the plasma concentration of the drug, establishing a crucial link between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). nih.gov This biomarker modulation provides direct evidence of target engagement in vivo and helps predict the exposure levels required for clinical efficacy.
Table 4: Conceptual Pharmacodynamic Biomarker Modulation in Tumor Tissue
| Treatment | Time Post-Dose | p-BCR-ABL Level (relative to control) | p-CrkL Level (relative to control) |
|---|---|---|---|
| Vehicle | 3 hours | 100% | 100% |
| BCR-ABL Inhibitor | 3 hours | <10% nih.gov | <10% nih.gov |
| BCR-ABL Inhibitor | 24 hours | ~90% nih.gov | ~90% nih.gov |
This table illustrates the expected modulation of key pharmacodynamic biomarkers based on published data for BCR-ABL inhibitors.
Computational and Chemoinformatic Approaches to N Pentan 2 Yl 2 Phenoxyacetamide Research
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as a phenoxyacetamide derivative, to a biological target, typically a protein.
Prediction of Binding Modes and Affinities for N-(pentan-2-yl)-2-phenoxyacetamide
In the absence of direct studies on this compound, research on analogous compounds offers valuable insights. For instance, a study on phenoxyacetamide derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro) revealed binding free energies in the range of -6.83 to -7.20 kcal/mol nih.gov. Another investigation into phenoxyacetamide derivatives as inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase, identified a lead compound with a favorable glide score of -12.281 and a binding free energy of -303.9 ± 16.5 kJ/mol nih.gov. These values indicate strong and stable binding to the target proteins.
Similarly, in a study targeting the BCR-ABL1 kinase, which is implicated in chronic myeloid leukemia, various N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were evaluated, with the most potent compound exhibiting an IC50 value of 0.98 µM against K562 cells mdpi.com. Such studies demonstrate the utility of molecular docking in predicting the binding affinities of phenoxyacetamide scaffolds, a process that could be directly applied to this compound to predict its potential biological targets and binding strength.
Predicted Binding Affinities of Phenoxyacetamide Derivatives Against Various Protein Targets
| Phenoxyacetamide Derivative Class | Protein Target | Predicted Binding Affinity | Reference |
|---|---|---|---|
| General Phenoxyacetamides | SARS-CoV-2 Mpro | -6.83 to -7.20 kcal/mol | nih.gov |
| L03 (Phenoxyacetamide-derived hit) | DOT1L | -12.281 (Glide Score) | nih.gov |
| L03 (Phenoxyacetamide-derived hit) | DOT1L | -303.9 ± 16.5 kJ/mol | nih.gov |
| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide (Compound 10m) | BCR-ABL1 Kinase | 0.98 µM (IC50) | mdpi.com |
Identification of Key Interacting Residues in Target Proteins
A crucial aspect of molecular docking is the identification of key amino acid residues within the target protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for the stability of the ligand-protein complex.
For example, in the study of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as BCR-ABL1 inhibitors, docking studies revealed that a hit compound formed crucial hydrogen bonds with the methionine residue at position 337 (Met-337) in the hinge region of the kinase nih.gov. This specific interaction was a key factor in the observed inhibitory activity. Understanding such interactions for this compound would be vital for explaining its potential mechanism of action and for guiding future efforts to optimize its structure for enhanced potency and selectivity.
Virtual Screening for Novel Ligands Based on this compound Scaffold
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The this compound scaffold can serve as a template for virtual screening campaigns to discover novel ligands with potentially improved properties.
Hierarchical docking-based virtual screening has been successfully employed to identify novel DOT1L inhibitors from a large compound library, leading to the discovery of promising phenoxyacetamide-derived hits nih.gov. Similarly, a structure-based virtual screening approach led to the identification of a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as new BCR-ABL1 inhibitors mdpi.comnih.gov. These examples highlight how the core structure of this compound could be used to search for and identify new, potentially more effective, therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.
Development of Predictive Models for Biological Activity of this compound Analogs
QSAR models have been developed for various classes of phenoxyacetamide derivatives. For instance, a QSAR study of 2-phenoxyacetamide (B1293517) analogues as monoamine oxidase (MAO) inhibitors resulted in a model with good correlative and predictive ability, showing a regression coefficient (r²) of 0.9033 and a cross-validated regression coefficient (q²) of 0.8376 crpsonline.com. Another QSAR study on phenoxyacetamide derivatives as MAO-A inhibitors also yielded a statistically significant model researchgate.net.
These models can be used to predict the MAO inhibitory activity of other phenoxyacetamide derivatives, including this compound, based on their structural features. The development of a specific QSAR model for a series of this compound analogs would allow for the rapid prediction of their biological activity and the prioritization of compounds for synthesis and experimental testing.
QSAR Model Statistics for Phenoxyacetamide Analogs as MAO Inhibitors
| QSAR Model | Statistical Parameter | Value | Reference |
|---|---|---|---|
| 2-Phenoxyacetamide Analogues (MAO Inhibitors) | Regression Coefficient (r²) | 0.9033 | crpsonline.com |
| Cross-validated Regression Coefficient (q²) | 0.8376 |
Identification of Physicochemical Descriptors Influencing Activity
A key outcome of QSAR modeling is the identification of physicochemical descriptors that have a significant impact on the biological activity of a series of compounds. These descriptors can include properties related to the molecule's size, shape, electronic properties, and lipophilicity.
In the QSAR study of 2-phenoxyacetamide analogues as MAO inhibitors, it was found that molecular weight (MW), the energy of the highest occupied molecular orbital (HOMO), and Beta Polarizability were important descriptors crpsonline.com. The positive correlation with MW suggested that bulkier groups or higher molecular weight compounds could lead to better MAO inhibition. The negative correlation with HOMO energy indicated that the presence of electrophilic groups might increase activity, while the negative correlation with Beta Polarizability suggested that less polar groups could be more active crpsonline.com. Identifying such descriptors for this compound and its analogs would provide crucial guidance for the rational design of new compounds with improved therapeutic potential.
Application of Machine Learning in QSAR for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. drugtargetreview.comnih.govyoutube.com The integration of machine learning (ML) algorithms has significantly enhanced the predictive power and accuracy of QSAR models. chemistryworld.comrsc.orgnih.govresearchgate.netnih.gov For a series of compounds related to this compound, ML-based QSAR models are instrumental in predicting their biological activities and guiding the design of new, more potent derivatives.
The development of a robust ML-based QSAR model for a series of phenoxyacetamide derivatives, including this compound, typically involves several key steps. Initially, a dataset of compounds with their experimentally determined biological activities is compiled. crpsonline.com Subsequently, a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. drugtargetreview.com These descriptors can be categorized into several classes, such as constitutional, topological, geometrical, and quantum-chemical descriptors.
Various machine learning algorithms can be employed to build the QSAR model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). imist.ma The performance of these models is rigorously evaluated using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE). imist.ma For instance, a study on a series of thiazole (B1198619) derivatives utilized MLR and ANN, with the ANN model showing superior predictive performance with an R² of 0.98. imist.ma
A hypothetical QSAR study on a series of phenoxyacetamide derivatives might reveal that descriptors such as molecular weight (MW), logarithm of the partition coefficient (LogP), and the energy of the highest occupied molecular orbital (HOMO) are significant in determining their biological activity. crpsonline.com For example, a positive correlation with MW could suggest that bulkier substituents are favorable for activity, while a negative correlation with LogP might indicate that excessive lipophilicity is detrimental. crpsonline.com
| Descriptor | Description | Hypothetical Correlation with Activity | Implication for Molecular Design |
|---|---|---|---|
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Positive | Larger, bulkier substituents may enhance activity. |
| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | Negative | Optimizing lipophilicity to a moderate range is crucial. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | Negative | Electron-withdrawing groups might improve activity. |
| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | Positive | Incorporating groups capable of hydrogen bonding could be beneficial. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed insights into the conformational dynamics of molecules and their interactions with their environment, such as a solvent or a biological receptor. mdpi.com
The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound in a solution, typically mimicking physiological conditions, can reveal the preferred spatial arrangements of the molecule. MD simulations can track the rotational and translational movements of the molecule, allowing for the identification of stable and low-energy conformers. Studies on related phenoxyacetic acid derivatives have shown that the side-chain conformation can adopt either synclinal or antiperiplanar arrangements. researchgate.net The flexibility of the pentan-2-yl group and the phenoxyacetamide core will dictate the accessible conformational space, which in turn influences how the molecule can interact with a target binding site.
Understanding the dynamic behavior of this compound when bound to a biological target is crucial for elucidating its mechanism of action. MD simulations of the ligand-target complex can reveal key information about the stability of the binding pose, the specific intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur in both the ligand and the target upon binding. Research on phenoxyacetamide derivatives as DOT1L inhibitors has utilized MD simulations to confirm the stability of the ligand within the binding pocket. nih.gov These simulations can track the root mean square deviation (RMSD) of the ligand and protein backbone over time to assess the stability of the complex.
| Parameter | Value/Description |
|---|---|
| Simulation Software | GROMACS, AMBER |
| Force Field | CHARMM36, AMBER99SB |
| Solvent Model | TIP3P water |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Radial Distribution Function |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov
To derive a common feature pharmacophore for a series of active compounds like this compound, the three-dimensional structures of these molecules are aligned and analyzed to identify shared chemical features. dovepress.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov The resulting pharmacophore model represents a 3D query that can be used in virtual screening to identify new molecules from large chemical databases that are likely to possess the same biological activity. dovepress.commdpi.com A pharmacophore model for phenoxyacetamide derivatives might consist of features such as a hydrogen bond acceptor from the carbonyl oxygen, a hydrophobic feature from the pentyl group, and an aromatic ring feature from the phenoxy group. The spatial arrangement and distances between these features are critical for activity.
| Pharmacophore Feature | Corresponding Chemical Group in this compound | Importance for Activity |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the acetamide (B32628) group | Essential for interaction with a hydrogen bond donor in the receptor. |
| Hydrophobic (HY) | Pentan-2-yl group | Crucial for fitting into a hydrophobic pocket of the target. |
| Aromatic Ring (AR) | Phenoxy group | Participates in π-π stacking or hydrophobic interactions. |
| Hydrogen Bond Donor (HBD) | Amide N-H | Potential for hydrogen bonding with a receptor acceptor group. |
Scaffold Hopping and Lead Diversification Strategies Based on the Compound's Structure
In modern medicinal chemistry, the exploration of novel chemical entities with improved efficacy and pharmacokinetic properties is a paramount goal. Scaffold hopping and lead diversification are key computational strategies employed to achieve this, starting from a known active compound, or "hit," such as this compound. These approaches aim to identify structurally novel compounds that retain or enhance the biological activity of the original molecule while potentially offering improved properties or novel intellectual property. uniroma1.itnih.govsemanticscholar.org
Scaffold Hopping is a strategy that focuses on replacing the central core, or "scaffold," of a molecule while preserving the spatial arrangement of critical pharmacophoric features responsible for its biological activity. uniroma1.itnih.gov For this compound, the phenoxyacetamide core is the primary scaffold. The objective of scaffold hopping is to discover isofunctional molecules with significantly different backbones. bhsai.org This can lead to compounds with different physicochemical properties, potentially overcoming issues like poor solubility or metabolic instability, and can result in the discovery of novel, patentable chemical series. uniroma1.it
Computational approaches to scaffold hopping can be broadly categorized. One common method involves 3D shape-based screening, where databases of chemical structures are searched for molecules that have a similar three-dimensional shape and pharmacophore arrangement to the parent compound, even if their underlying chemical graph is different. Another approach is fragment-based, where the scaffold is replaced by bioisosteric equivalents that are known to have similar properties or geometries.
Potential scaffold hops for the phenoxyacetamide core could involve replacing the central ether and amide linkages with other functional groups or heterocyclic systems that maintain the correct orientation of the phenyl ring and the N-alkyl substituent.
Table 1: Potential Scaffold Hopping Strategies for the Phenoxyacetamide Core
| Original Scaffold | Potential Replacement Scaffold | Rationale |
|---|---|---|
| Phenoxyacetamide | 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one | Replacement of the ether and amide with a more constrained heterocyclic system to explore new interactions and improve rigidity. |
| Phenoxyacetamide | Phenyl-oxazole derivatives | Introduction of a bioisosteric heterocyclic ring to alter electronic properties and metabolic stability while maintaining key interaction points. |
| Phenoxyacetamide | Benzoxazinone derivatives | Ring closure strategy to create a more rigid scaffold, potentially increasing binding affinity and selectivity. nih.govnih.gov |
Lead Diversification , in contrast to scaffold hopping, typically involves modifying the peripheral functional groups of a lead compound rather than its core structure. semanticscholar.org The goal is to systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For this compound, lead diversification would focus on modifications to the pentan-2-yl group and substitutions on the phenyl ring.
Computational tools can guide this process by predicting the effects of various substitutions. For instance, quantitative structure-activity relationship (QSAR) models can be built to correlate physicochemical properties of analogs with their biological activity. nih.govmdpi.com Free energy perturbation (FEP) calculations can be used to predict the change in binding affinity resulting from small chemical modifications.
Table 2: Lead Diversification Strategies for this compound
| Modification Site | Example Modification | Potential Goal |
|---|---|---|
| Phenyl Ring | Addition of electron-withdrawing groups (e.g., -Cl, -CF3) | Modulate electronic properties, potentially improve metabolic stability. |
| Phenyl Ring | Addition of electron-donating groups (e.g., -OCH3, -CH3) | Enhance binding interactions through new hydrogen bonds or hydrophobic contacts. |
| N-alkyl (pentan-2-yl) | Cyclization (e.g., cyclopentyl, cyclohexyl) | Restrict conformational flexibility to improve binding affinity. |
Cheminformatic Tools for Chemical Space Exploration of Phenoxyacetamides
Cheminformatics provides the tools and conceptual frameworks to navigate the vastness of "chemical space," which encompasses all possible molecules. nih.govnih.govunivr.it Exploring the chemical space of a particular compound class like phenoxyacetamides is crucial for understanding their diversity, identifying novel derivatives with desirable properties, and prioritizing compounds for synthesis and testing. chemrxiv.orgnih.gov
The exploration of chemical space relies heavily on molecular representations and descriptors. nih.gov Molecular fingerprints, which are bit strings encoding structural features of a molecule, are commonly used to quantify similarity and diversity. scispace.com Examples include MACCS keys and Extended Connectivity Fingerprints (ECFPs). scispace.com Physicochemical properties such as molecular weight, logP, and polar surface area also serve as important descriptors for mapping chemical space.
Various cheminformatic tools are available to generate, analyze, and visualize the chemical space of phenoxyacetamides.
Table 3: Cheminformatic Tools for Chemical Space Exploration
| Tool/Platform | Function | Application to Phenoxyacetamides |
|---|---|---|
| DataWarrior | An open-source tool for data visualization and analysis that can handle large datasets of chemical structures. mdpi.com | Can be used to create interactive scatter plots (e.g., PCA plots) of phenoxyacetamide libraries based on calculated properties, helping to visualize diversity and identify outliers. |
| RDKit | An open-source cheminformatics software toolkit that allows for the calculation of a wide range of molecular descriptors and fingerprints. | Can be used to generate fingerprints (e.g., ECFPs) for a library of phenoxyacetamide analogs, which can then be used for similarity searching, clustering, and diversity analysis. |
| ChemGPS-NP | A principal component analysis (PCA)-based tool for navigating chemical space, particularly useful for comparing synthetic compounds to natural products. univr.it | Could be used to map the chemical space of a phenoxyacetamide library and compare its coverage to that of known drugs or natural product databases to assess its novelty. |
| Molecular Operating Environment (MOE) | A comprehensive commercial software suite with extensive tools for cheminformatics, molecular modeling, and drug discovery. | Provides a platform for generating virtual libraries of phenoxyacetamides, performing conformational analysis, and building QSAR models to explore structure-property relationships. |
| D-Peptide Builder / D-Tools | A set of free web applications for enumerating and visualizing the chemical space of combinatorial libraries. nih.gov | While designed for peptides, the principles of combinatorial library enumeration and visualization can be adapted to explore the chemical space of phenoxyacetamide derivatives with varying substituents. |
These tools enable researchers to perform several key tasks in the exploration of the phenoxyacetamide chemical space. Virtual libraries of phenoxyacetamide analogs can be generated by systematically modifying the core structure and its substituents. The chemical space covered by this virtual library can then be visualized using dimensionality reduction techniques like Principal Component Analysis (PCA), allowing researchers to see the distribution of compounds and identify regions of interest. mdpi.com By mapping biological activity data onto these chemical space visualizations, structure-activity relationships (SAR) and "activity cliffs"—pairs of structurally similar compounds with a large difference in potency—can be identified, providing valuable insights for lead optimization.
Advanced Analytical Methodologies in the Research of N Pentan 2 Yl 2 Phenoxyacetamide
Spectroscopic Techniques for Ligand-Target Interaction Analysis
Spectroscopic methods are indispensable for directly observing and quantifying the non-covalent interactions between a small molecule ligand like N-(pentan-2-yl)-2-phenoxyacetamide and its macromolecular target. These label-free techniques provide critical insights into the binding events at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating molecular interactions in solution. nih.govnih.gov It provides atomic-level information on the binding interface, conformational changes, and binding affinity. In the context of this compound research, ligand-observe NMR experiments are particularly valuable. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) can identify which protons of the compound are in close proximity to the target protein, thereby mapping the binding epitope.
Alternatively, protein-observe NMR methods, such as Chemical Shift Perturbation (CSP) mapping, can be used if the target protein is isotopically labeled (e.g., with ¹⁵N or ¹³C). nih.gov Upon titration of this compound, changes in the chemical shifts of specific amino acid residues in the protein's NMR spectrum reveal the location of the binding site. nih.gov
Research Findings: In a hypothetical binding study, the interaction of this compound with a target protein, such as a hypothetical enzyme "Aceto-Hydrolase-1" (AH-1), could be monitored by ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiments. Significant chemical shift perturbations observed for specific residues would indicate direct involvement in binding. The dissociation constant (Kd) can be calculated by titrating the ligand and monitoring the shift changes.
| AH-1 Residue | ¹H Shift Change (Δδ, ppm) | ¹⁵N Shift Change (Δδ, ppm) | Calculated Combined Shift Perturbation (CSP, ppm) | Location in Protein Structure |
|---|---|---|---|---|
| Val-45 | 0.25 | 1.10 | 0.48 | Hydrophobic Pocket |
| Phe-78 | 0.18 | 0.85 | 0.35 | Active Site Cleft |
| Leu-112 | 0.21 | 0.98 | 0.41 | Hydrophobic Pocket |
| Ser-150 | 0.05 | 0.20 | 0.09 | Loop Region |
| Ala-199 | 0.02 | 0.11 | 0.04 | Distant from Active Site |
The data presented in this table is hypothetical and for illustrative purposes only.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real time. researchgate.netnicoyalife.com It provides quantitative information on the association (on-rate, kₐ) and dissociation (off-rate, kₑ) kinetics of a binding event, from which the equilibrium dissociation constant (Kₑ) can be derived. scispace.comnih.gov In a typical SPR experiment involving this compound, the target protein is immobilized on a sensor chip surface, and a solution containing the compound (the analyte) is flowed over it. cnr.it The binding is detected as a change in the refractive index at the surface, which is proportional to the change in mass. researchgate.netcnr.it
Research Findings: An SPR analysis would provide a detailed kinetic profile of the interaction between this compound and its target. By injecting a series of concentrations of the compound over the immobilized target, a set of sensorgrams is generated. Global fitting of this data to a binding model (e.g., a 1:1 Langmuir model) yields the kinetic rate constants. A fast on-rate suggests rapid binding, while a slow off-rate indicates a stable, long-lasting complex.
| Analyte Concentration (nM) | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₑ) (s⁻¹) | Dissociation Constant (Kₑ) (nM) |
|---|---|---|---|
| 10 | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20.0 |
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
The data presented in this table is hypothetical and for illustrative purposes only, representing a global fit from multiple analyte concentrations.
Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event. malvernpanalytical.com This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ or Kₑ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. malvernpanalytical.comnih.govmdpi.com In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein, and the minute heat changes associated with the binding are measured. vanderbilt.edu
Research Findings: The thermodynamic signature obtained from ITC offers deep insights into the nature of the binding forces. For this compound, a negative enthalpy change (ΔH) would indicate that hydrogen bonding and van der Waals interactions are major contributors to the binding. The entropy change (ΔS) provides information about the changes in the system's disorder, such as the displacement of water molecules from the binding interface (hydrophobic effect). This data is crucial for the rational design of improved analogs.
| Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.05 | - |
| Association Constant (Kₐ) | 5.0 x 10⁷ | M⁻¹ |
| Dissociation Constant (Kₑ) | 20.0 | nM |
| Enthalpy (ΔH) | -9.5 | kcal/mol |
| Entropy (ΔS) | 2.8 | cal/mol·K |
| Gibbs Free Energy (ΔG) | -10.3 | kcal/mol |
The data presented in this table is hypothetical and for illustrative purposes only.
Chromatographic Separations for Isomer Analysis in Research
Chromatographic techniques are essential for the separation, identification, and purification of this compound and its analogs. Given the structural features of the molecule, specific chromatographic methods are required to address challenges related to stereoisomerism and the purification of research compounds.
This compound possesses a chiral center at the second carbon of the pentyl group. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-N-(pentan-2-yl)-2-phenoxyacetamide and (S)-N-(pentan-2-yl)-2-phenoxyacetamide. It is common for enantiomers to exhibit different pharmacological activities and potencies. Therefore, assessing the enantiomeric purity of a synthesized sample is critical for accurate SAR studies. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the gold standard for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for their quantification.
Research Findings: In a research setting, a racemic mixture of this compound would be injected onto a chiral HPLC column. The differential interaction with the CSP would result in two distinct peaks in the chromatogram, corresponding to the (R)- and (S)-enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric excess (ee).
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) of Sample |
|---|---|---|---|
| (R)-enantiomer | 8.54 | 98.5 | 97.0% |
| (S)-enantiomer | 10.21 | 1.5 |
The data presented in this table is hypothetical and for illustrative purposes only.
During the synthesis of novel analogs of this compound for SAR studies, purification of the final product from starting materials, by-products, and reagents is a crucial step. Preparative chromatography, which is a scaled-up version of analytical chromatography, is employed for this purpose. Both normal-phase (e.g., silica (B1680970) gel) and reverse-phase (e.g., C18-modified silica) preparative HPLC are commonly used to isolate compounds in milligram to gram quantities with high purity, which is essential for reliable biological testing.
Research Findings: In the development of a research program around this compound, an analog might be synthesized, for example, "N-(pentan-2-yl)-2-(4-chlorophenoxy)acetamide," to probe the effect of a substituent on the phenoxy ring. After the chemical reaction, the crude product would be subjected to preparative HPLC. Fractions are collected and analyzed by analytical HPLC or LC-MS to identify those containing the pure desired product.
| Compound | Crude Purity (%) | Retention Time (min) | Purity after Purification (%) | Isolated Yield (%) |
|---|---|---|---|---|
| N-(pentan-2-yl)-2-(4-chlorophenoxy)acetamide | 75 | 15.8 | >99 | 65 |
| Starting Material 1 | 15 | 8.2 | N/A | N/A |
| By-product A | 10 | 12.5 | N/A | N/A |
The data presented in this table is hypothetical and for illustrative purposes only.
Mass Spectrometry Applications in Mechanistic Research
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In mechanistic research of a compound like this compound, it can provide critical insights into how the molecule interacts with biological systems at a molecular level.
Identification of Covalent Adducts in Target Engagement Studies
In target engagement studies, researchers aim to determine if a compound binds to its intended biological target. If a compound like this compound were to form a covalent bond with its target protein, mass spectrometry would be a key technique for identifying this interaction.
The general workflow for such a study would involve:
Incubating the target protein with this compound.
Digesting the protein into smaller peptide fragments.
Analyzing the peptide mixture using liquid chromatography-mass spectrometry (LC-MS).
A covalent modification would result in a specific mass shift in the peptide to which the compound is attached. By comparing the mass spectra of the treated and untreated protein, researchers could identify the modified peptide and, through tandem mass spectrometry (MS/MS) fragmentation, pinpoint the exact amino acid residue that has been modified.
Table 1: Hypothetical Mass Shift Data for a Peptide Modified by this compound
| Peptide Sequence | Unmodified Mass (Da) | This compound Mass (Da) | Observed Modified Mass (Da) | Mass Shift (Da) |
| LVNAICAGR | 987.56 | 221.29 | 1208.85 | +221.29 |
Note: This data is hypothetical and for illustrative purposes only, as no experimental data for this compound was found.
Quantitative Proteomics for Pathway Analysis in Response to the Compound
Quantitative proteomics allows for the large-scale measurement of protein abundance in a cell or tissue. In response to treatment with a compound such as this compound, changes in protein levels can reveal which cellular pathways are affected.
Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are commonly used. The general process involves:
Growing two populations of cells, one of which is treated with this compound.
Differentially labeling the proteins from each population with stable isotopes.
Combining the samples, digesting the proteins, and analyzing them by LC-MS/MS.
The relative peak intensities of the isotope-labeled peptides in the mass spectrometer indicate whether the corresponding proteins are upregulated, downregulated, or unchanged in response to the compound. This information can then be used to map the affected biological pathways.
X-ray Crystallography and Cryo-Electron Microscopy of Compound-Target Complexes
Both X-ray crystallography and cryo-electron microscopy (cryo-EM) are high-resolution structural biology techniques that can visualize the three-dimensional structure of molecules at the atomic level.
Elucidation of High-Resolution Binding Poses
To understand how a compound like this compound interacts with its target protein, determining the high-resolution structure of the compound-target complex is crucial.
For X-ray crystallography , this would require:
Crystallizing the target protein in complex with this compound.
Exposing the crystal to a high-intensity X-ray beam.
Analyzing the resulting diffraction pattern to calculate the electron density map and build an atomic model of the complex.
For cryo-EM , especially for large protein complexes or membrane proteins, the process would be:
Flash-freezing the purified compound-target complex in a thin layer of vitreous ice.
Imaging many individual complexes using an electron microscope.
Computationally averaging these images to reconstruct a 3D model.
The resulting structures would reveal the precise orientation and conformation of this compound within the binding site of its target.
Structural Basis for Mechanism of Action of this compound
The high-resolution structural data obtained from X-ray crystallography or cryo-EM would provide a detailed understanding of the compound's mechanism of action. By visualizing the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—between this compound and its target protein, researchers can understand the basis of its affinity and selectivity.
This structural information is invaluable for structure-based drug design, enabling the rational optimization of the compound to improve its potency, selectivity, and pharmacokinetic properties.
Future Research Directions and Unexplored Avenues for N Pentan 2 Yl 2 Phenoxyacetamide
Integration with Emerging Technologies in Drug Discovery Research
The convergence of sophisticated engineering and biological systems offers unprecedented opportunities to probe the activities of chemical compounds with remarkable precision and depth. For N-(pentan-2-yl)-2-phenoxyacetamide, the integration of cutting-edge platforms such as organ-on-a-chip and high-content imaging can provide a more holistic understanding of its biological interactions.
Application of Organ-on-a-Chip and Microfluidic Systems in Compound Studies
Organ-on-a-chip (OOC) technologies, also known as microphysiological systems, represent a paradigm shift in preclinical research. nih.gov These microfluidic devices are designed to mimic the complex architecture and functionality of human organs in vitro, offering a more physiologically relevant environment compared to traditional cell cultures. frontiersin.orgmdpi.comnih.gov By culturing human cells in three-dimensional constructs that replicate tissue-specific cues, OOCs can provide more accurate predictions of a compound's efficacy and toxicity. nih.govnih.gov
The application of OOC and microfluidic systems to study this compound could yield invaluable insights. For instance, a "liver-on-a-chip" could be employed to investigate the compound's metabolism, hepatotoxicity, and potential drug-drug interactions in a human-relevant context. frontiersin.org Similarly, a "gut-on-a-chip" could be used to assess its oral absorption and intestinal metabolism. frontiersin.org The precise control over fluid flow and the ability to co-culture different cell types in microfluidic devices allow for the recreation of dynamic physiological processes, such as nutrient gradients and tissue-tissue interfaces. frontiersin.orgmdpi.com
Droplet microfluidics, a subset of these technologies, enables the generation of vast numbers of isolated, minute-volume compartments, ideal for high-throughput screening and single-cell analyses. rsc.org This could be harnessed to study the effects of this compound on large cell populations with single-cell resolution, revealing heterogeneous responses that would be missed in bulk assays. rsc.org The development of multi-layer integrated microfluidic devices further enhances the complexity of experiments that can be performed, allowing for the simultaneous investigation of multiple cell types and environmental conditions. nih.gov
High-Content Imaging and Phenotypic Screening Approaches for this compound
Phenotypic screening, an approach that has seen a resurgence in drug discovery, focuses on identifying compounds that induce a desired change in cellular phenotype without a preconceived target. nih.govdrugtargetreview.comsygnaturediscovery.com This method is particularly powerful for complex diseases where the underlying mechanisms are not fully understood. sygnaturediscovery.com High-content imaging (HCI) is a key enabling technology for phenotypic screening, allowing for the automated acquisition and analysis of images from cells treated with a library of compounds. mdpi.com
A phenotypic screen of this compound across a diverse panel of cell lines could uncover unexpected biological activities. By using a battery of fluorescent probes to label different subcellular compartments and proteins, HCI can generate a multiparametric "fingerprint" of the compound's effects. This can reveal changes in cell morphology, organelle health, protein localization, and other cellular processes. mdpi.com For example, a screen could identify if the compound induces apoptosis, alters the cell cycle, or disrupts specific signaling pathways.
The data-rich nature of HCI allows for sophisticated computational analysis to classify compounds based on their phenotypic profiles and to generate hypotheses about their mechanism of action. mdpi.com This approach can be particularly useful in identifying compounds with novel modes of action, which are desperately needed to combat drug resistance.
Potential for Novel Therapeutic or Agrochemical Applications
The chemical space occupied by this compound and its analogs suggests a broad potential for biological activity. A strategic exploration of this potential in underserved areas of research could lead to the development of much-needed new therapies and agrochemicals.
Exploration in Neglected Disease Research Contexts
Neglected tropical diseases (NTDs) are a group of communicable diseases that affect over a billion people worldwide, primarily in impoverished communities. who.intnih.gov These diseases, which include leishmaniasis, Chagas disease, and human African trypanosomiasis, suffer from a lack of effective and safe treatments due to limited commercial interest from the pharmaceutical industry. nih.govdndi.org
There is a critical need for new chemical entities to be screened against the pathogens responsible for NTDs. This compound, as a compound with a relatively simple and synthetically accessible structure, represents an attractive starting point for such a screening campaign. Its phenoxyacetamide core is a common scaffold in medicinal chemistry, and the pentyl substituent provides lipophilicity that may aid in cell penetration.
High-throughput screening of this compound and a library of its derivatives against a panel of NTD-causing organisms could identify promising hit compounds. Subsequent medicinal chemistry efforts could then focus on optimizing the potency and selectivity of these hits to develop new drug candidates.
Development as Chemical Probes for Biological Systems
A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. smolecule.com Ideally, a chemical probe should be potent, selective, and have a well-characterized mechanism of action. The development of such probes is crucial for target validation and for dissecting complex biological processes.
Should this compound be found to have a specific and potent biological activity, it could be developed into a valuable chemical probe. This would involve a detailed characterization of its target and mechanism of action, as well as the development of a structure-activity relationship (SAR) to guide the design of more potent and selective analogs. The synthesis of a closely related, but inactive, "negative control" compound would also be essential to ensure that any observed biological effects are due to the specific interaction of the probe with its target.
The availability of a chemical probe based on the this compound scaffold would enable researchers to investigate the role of its target protein in health and disease, potentially opening up new avenues for therapeutic intervention.
Addressing Synthetic Challenges for Scalable Research Access to the Compound
The ability to produce a compound on a large scale is a critical prerequisite for its advanced preclinical and clinical development. While the synthesis of phenoxyacetamides is generally well-established, there can be challenges in achieving a scalable, cost-effective, and environmentally friendly process. nih.govmdpi.com
A typical synthesis of a phenoxyacetamide involves the reaction of a phenol (B47542) with a haloacetamide. mdpi.com For this compound, this would likely involve the reaction of phenoxyacetic acid or a derivative with pentan-2-amine. Potential challenges in scaling up this synthesis could include the availability and cost of starting materials, the need for protecting groups, and the purification of the final product.
Future research in this area should focus on developing a robust and scalable synthetic route to this compound. This could involve exploring alternative coupling reagents, optimizing reaction conditions to improve yield and reduce waste, and developing a purification method that is amenable to large-scale production. The development of a one-pot or flow chemistry process could also offer significant advantages in terms of efficiency and scalability. A facile and scalable synthesis strategy would be crucial for enabling the widespread biological evaluation of this compound and its analogs. rsc.orgresearchgate.net
Collaborative Research Opportunities and Interdisciplinary Studies
The continued investigation of this compound and its analogs necessitates the integration of expertise from diverse scientific fields. The complexity of translating a chemical entity into a functional application demands a synergistic approach. Future collaborations are pivotal for unlocking the compound's potential, moving from basic synthesis to functional characterization and beyond.
Interdisciplinary efforts would streamline the discovery-to-application pipeline. For instance, the synthesis of novel derivatives, a core chemical endeavor, can be significantly enhanced by computational modeling. nih.gov This synergy allows for the in silico prediction of properties, guiding synthetic chemists to prioritize molecules with higher probabilities of desired activity and better pharmacokinetic profiles. nih.govresearchgate.net Such a partnership between synthetic chemistry and computational biology accelerates the research process, making it more efficient and cost-effective.
A prime area for collaboration is in the exploration of biological activity. The phenoxyacetamide scaffold has been identified as a promising framework for developing inhibitors of the bacterial Type III Secretion System (T3SS), which is crucial for the pathogenicity of many Gram-negative bacteria. mdpi.comnih.gov A collaboration between organic chemists, microbiologists, and structural biologists could systematically explore the structure-activity relationships (SAR) of this compound derivatives. mdpi.comnih.gov Chemists would synthesize a focused library of analogs, microbiologists would perform high-throughput screening for anti-infective activity, and structural biologists would use techniques like X-ray crystallography to elucidate the binding modes of the most potent compounds. nih.govnwo.nl
Furthermore, the potential application of phenoxyacetamide derivatives in oncology and virology opens another frontier for collaboration. nih.govnih.gov Research into novel anticancer agents based on this scaffold would benefit from partnerships between medicinal chemists, cancer biologists, and pharmacologists to study mechanisms of action, such as the induction of apoptosis or the modulation of cell signaling pathways. nih.govnih.gov Similarly, investigating antiviral potential, as suggested by studies on SARS-CoV-2, would require joint efforts with virologists and biochemists. nih.gov
The table below outlines potential interdisciplinary research frameworks for this compound.
Interactive Data Table: Potential Interdisciplinary Research Projects
| Research Area | Collaborating Disciplines | Key Research Questions | Potential Outcomes |
|---|---|---|---|
| Anti-Infective Agent Development | Organic Chemistry, Microbiology, Structural Biology, Computational Chemistry | How do modifications to the pentyl and phenoxy groups affect T3SS inhibition? What is the specific molecular target? mdpi.comnih.gov | Novel, non-traditional antibiotics; lead compounds for treating resistant bacterial infections. |
| Anticancer Drug Discovery | Medicinal Chemistry, Oncology, Pharmacology, Molecular Biology | Does the compound exhibit cytotoxic or anti-proliferative effects on cancer cell lines? Can it modulate key cancer-related pathways like EMT or apoptosis? nih.gov | Identification of a new class of potential anticancer therapeutics with novel mechanisms of action. |
| Green Chemistry & Sustainable Synthesis | Catalysis Chemistry, Chemical Engineering, Environmental Science | Can biocatalytic or photocatalytic methods be developed for the synthesis of this amide, reducing waste and harsh conditions? dst.gov.indtu.dk | More environmentally friendly and economically viable production methods for this class of compounds. |
| Neurological Disorders | Neuropharmacology, Medicinal Chemistry, Computational Neuroscience | Could derivatives inhibit enzymes like butyrylcholinesterase (BChE), a target in Alzheimer's disease research? nih.gov | Potential lead molecules for developing therapeutics for neurodegenerative diseases. |
| Agrochemical Innovation | Agricultural Science, Entomology, Toxicology | Do derivatives exhibit nematicidal or insecticidal properties by targeting pathways like succinate (B1194679) dehydrogenase (SDH)? acs.org | Development of new, potentially safer and more effective pesticides for crop protection. |
These collaborative ventures, integrating automated synthesis, high-throughput screening, and artificial intelligence, represent the future of small molecule research, enabling a more rapid and intelligent exploration of chemical space. nih.gov
Long-Term Research Vision and Societal Impact (Theoretical Framework)
The long-term vision for research into this compound and its class of compounds extends beyond immediate applications to address broader societal challenges. This vision is framed by the principles of sustainable design, precision, and the ability to modulate complex biological systems.
A significant long-term goal is the establishment of "safer-and-more-sustainable-by-design" principles in the development of bioactive amides. dtu.dkrsc.org Amide bond formation is one of the most frequently performed reactions in pharmaceutical and chemical industries, yet traditional methods often rely on stoichiometric coupling reagents that generate significant waste. rsc.orgdur.ac.uk Future research could position this compound as a model compound for developing novel, green catalytic processes, such as those using light (photocatalysis) or enzymes (biocatalysis). dst.gov.indtu.dk The societal impact of such a breakthrough would be substantial, leading to greener pharmaceutical manufacturing, reduced environmental footprint, and potentially lower production costs. dst.gov.in
Another key aspect of the long-term vision is the move beyond simple target inhibition towards more sophisticated biological modulation. Small molecules are increasingly understood not just as inhibitors, but as agents that can alter the complex network of protein-protein interactions (the "interactome"). nih.gov They can induce new protein associations or change the stability of their targets, effectively rewiring cellular circuits. nih.gov The long-term goal would be to design derivatives of this compound that can, for example, restore a protein's function, enhance its activity, or induce the degradation of a disease-causing protein. nih.govresearchgate.net This approach could provide therapeutic solutions for diseases that are currently considered "undruggable." nih.gov
The ultimate societal impact hinges on the ability to translate these molecular-level discoveries into tangible benefits. The development of a new class of antibiotics based on the phenoxyacetamide scaffold could be a critical tool in the global fight against antimicrobial resistance. Similarly, if derivatives prove effective as anticancer or neuroprotective agents, they could address significant unmet needs in public health. nih.govnih.gov In agriculture, the discovery of a potent and specific nematicide could protect food supplies and reduce reliance on more broadly toxic agents. acs.org
The theoretical framework for realizing this long-term vision is summarized in the table below.
Interactive Data Table: Theoretical Framework for Long-Term Impact
| Research Breakthrough | Enabling Science / Technology | Theoretical Societal Impact | Timeline Horizon |
|---|---|---|---|
| Green Amide Synthesis | Photocatalysis, Biocatalysis, Flow Chemistry | Reduced environmental waste from pharmaceutical and chemical manufacturing; lower energy consumption and production costs. dst.gov.indtu.dk | 5-10 Years |
| Targeted Anti-Infectives | Structure-Based Drug Design, High-Throughput Screening, Genomics | New treatments for drug-resistant infections, reducing mortality and healthcare burden. | 10-15 Years |
| Interactome Modulators | Chemical Biology, Proteomics, Artificial Intelligence, Systems Biology | Therapeutics for diseases caused by protein malfunction beyond simple enzyme activity; "drugging the undruggable." nih.govnih.govresearchgate.net | 15-20+ Years |
| Precision Agrochemicals | Molecular Docking, Environmental Fate Modeling, Plant Genomics | Increased crop yields with lower ecological impact; protection of biodiversity through highly specific pest control. acs.org | 10-15 Years |
This long-term vision requires sustained investment in fundamental research and the fostering of a collaborative ecosystem where chemists, biologists, engineers, and data scientists work in concert. nwo.nlukri.org The journey of a molecule like this compound from a laboratory curiosity to a societally impactful product is a marathon of interdisciplinary innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
